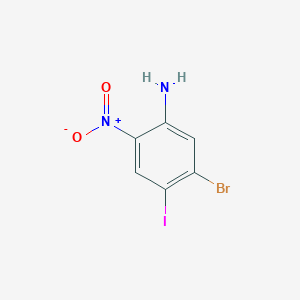

5-Bromo-4-iodo-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodo-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQACKQKCARJQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Polysubstituted Anilines

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-iodo-2-nitroaniline

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a key intermediate in the development of various high-value organic molecules. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, the rationale behind the experimental choices, and a step-by-step methodology for its successful preparation.

Polysubstituted anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of electron-withdrawing and electron-donating groups on the aniline scaffold imparts unique chemical properties that are leveraged in the synthesis of complex molecular architectures. This compound, with its distinct pattern of halogen and nitro substituents, is a valuable intermediate for introducing multiple functionalities into a target molecule. The presence of bromo, iodo, and nitro groups at specific positions allows for a range of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions of the nitro group to an amine, which can then be further functionalized.

Strategic Approach to the Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning to ensure the correct regiochemistry of the final product. The order of introduction of the substituents is governed by their directing effects in electrophilic aromatic substitution reactions. A retrosynthetic analysis suggests a multi-step pathway starting from a commercially available substituted aniline.[3][4]

The chosen synthetic strategy involves a four-step sequence starting from 4-iodoaniline:

-

Protection of the amino group: The highly activating and oxidatively sensitive amino group is first protected as an acetanilide to moderate its reactivity and prevent unwanted side reactions during the subsequent nitration step.

-

Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the ortho and para positions.

-

Bromination: A bromine atom is then introduced. The existing substituents will direct the bromination to the desired position.

-

Deprotection: The protecting acetyl group is removed to yield the final product.

This approach ensures a high degree of control over the regioselectivity at each step, leading to the desired isomer in good yield.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: A multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This synthesis involves the use of strong acids, corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4-Iodoacetanilide (Protection)

The protection of the amino group as an acetanilide is a standard procedure that moderates the reactivity of the aromatic ring and prevents oxidation of the amino group in the subsequent nitration step.

Reaction:

Sources

An In-depth Technical Guide to 5-Bromo-4-iodo-2-nitroaniline

A Note on Availability: 5-Bromo-4-iodo-2-nitroaniline is a highly substituted aromatic compound for which there is a notable scarcity of published experimental data in the public domain. As such, this guide has been prepared by a Senior Application Scientist to provide a predictive overview of its chemical properties, reactivity, and handling. The insights herein are derived from established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to delineate its structure and predict its physical characteristics. These properties are critical for anticipating its behavior in various experimental settings, from reaction solvent selection to purification methodologies.

Chemical Structure

This compound possesses a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a nitro (-NO₂), a bromo (-Br), and an iodo (-I) group. The relative positions of these substituents dictate the molecule's electronic and steric properties.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted properties of this compound. These values are estimations based on data from similar compounds such as 4-bromo-2-nitroaniline and other halogenated nitroanilines.[1]

| Property | Predicted Value / Description | Rationale / Comparative Data |

| IUPAC Name | This compound | Standard nomenclature rules. |

| Molecular Formula | C₆H₄BrIN₂O₂ | Based on chemical structure. |

| Molecular Weight | 342.92 g/mol | Sum of atomic weights. A related isomer, 4-Bromo-5-iodo-2-nitroaniline, has this same molecular weight.[2] |

| Appearance | Yellow to orange crystalline solid | Nitroaromatic compounds are typically colored solids. 4-Nitroaniline is a yellow powder.[3] |

| Melting Point | > 150 °C (decomposes) | High degree of substitution and strong intermolecular forces (hydrogen bonding, dipole-dipole) suggest a high melting point. For comparison, 4-Bromo-2-iodoaniline melts between 68-72°C[4], and the addition of a nitro group is expected to significantly increase this value. |

| Boiling Point | > 350 °C (decomposes) | Expected to be high and likely to decompose before boiling under atmospheric pressure, a common trait for nitroaromatics.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, acetone. | The polar nitro and amino groups are countered by the large, nonpolar halogenated aromatic ring. Halogenated nitroanilines generally show poor water solubility. |

| pKa (of -NH₃⁺) | < 1 | The electron-withdrawing effects of the nitro and halogen groups significantly reduce the basicity of the aniline nitrogen. |

Proposed Synthetic Pathway

The synthesis of a polysubstituted aniline like this compound requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. A plausible route would involve the nitration of a suitable precursor.

Retrosynthetic Analysis & Proposed Route

A logical precursor is 3-Bromo-4-iodoaniline . In this molecule, the amino group is a powerful activating, ortho-, para-director.[6][7] The para position is blocked by the iodine atom, and one ortho position is blocked by the bromine atom. Therefore, electrophilic substitution, such as nitration, is strongly directed to the remaining ortho position (C2), which is the desired location for the nitro group.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Bromo-4-iodoaniline

This protocol is a hypothetical procedure based on standard nitration methods for substituted anilines.[8] Causality: The amino group is highly susceptible to oxidation by nitric acid. To prevent this and to control the reaction, the amino group is first protected via acetylation. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. The protecting group is removed in the final step.

Step 1: Protection of the Amino Group (Acetylation)

-

Dissolve 3-Bromo-4-iodoaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Heat the mixture gently to 50-60°C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product, N-(3-bromo-4-iodophenyl)acetamide.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration

-

To a flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

-

Slowly add the dried N-(3-bromo-4-iodophenyl)acetamide from Step 1 in portions, ensuring the temperature does not rise above 5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5°C. The strong electrophile NO₂⁺ is generated in situ.

-

After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product, N-(5-bromo-4-iodo-2-nitrophenyl)acetamide, will precipitate.

-

Filter the solid, wash extensively with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

-

Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Cool the solution and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product, this compound.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its four substituents.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents determine the position of any further electrophilic attack.

-

-NH₂ (Amino): Strongly activating, ortho-, para-director.[9]

-

-Br (Bromo): Deactivating, ortho-, para-director.[6]

-

-I (Iodo): Deactivating, ortho-, para-director.[6]

-

-NO₂ (Nitro): Strongly deactivating, meta-director.[10]

The amino group is the most powerful activating group present and will dominate the directing effects. It directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (C4) is occupied by iodine, and one ortho position (C2) is occupied by the nitro group. The other ortho position (C6) is the only remaining unsubstituted carbon. Therefore, any further EAS reaction is overwhelmingly predicted to occur at the C6 position.

Figure 3: Predicted site of electrophilic aromatic substitution.

Reactions of the Functional Groups

-

Aniline Moiety: The amino group can be diazotized using nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -H).

-

Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[11][12] This would yield 5-bromo-4-iodo-1,2-diaminobenzene, a potential precursor for heterocyclic compounds.

Safety & Handling (Inferred)

While specific toxicity data for this compound is unavailable, the hazards can be inferred from the general classes of aromatic nitro compounds and halogenated anilines.

-

Toxicity: Aromatic nitro compounds are known for their toxicity, often causing methemoglobinemia.[13][14] Halogenated anilines can be toxic and are often skin and eye irritants.[1] It should be assumed that this compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[5]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and dark place away from oxidizing agents.

-

References

-

(No Author). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Request PDF. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o573. [Link]

-

Brainly. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved January 24, 2026, from [Link]

-

PubMed. Physicochemical properties of L- and DL-valine: first-principles calculations. Retrieved January 24, 2026, from [Link]

-

Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved January 24, 2026, from [Link]

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved January 24, 2026, from [Link]

- Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

RSC Publishing. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Retrieved January 24, 2026, from [Link]

-

Wikipedia. 4-Nitroaniline. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved January 24, 2026, from [Link]

-

PubChem. 4-Bromo-2-nitroaniline. Retrieved January 24, 2026, from [Link]

-

(No Author). Electronic spectra and structure of nitroanilines. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved January 24, 2026, from [Link]

-

Ovid. ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Retrieved January 24, 2026, from [Link]

-

(No Author). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Retrieved January 24, 2026, from [Link]

-

ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved January 24, 2026, from [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 24, 2026, from [Link]

-

PubChem. 4-Bromo-2-iodo-6-nitroaniline. Retrieved January 24, 2026, from [Link]

-

PubMed. (2018, April 13). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. Retrieved January 24, 2026, from [Link]

-

NIH. 5-Bromo-4-iodo-2-methylaniline. Retrieved January 24, 2026, from [Link]

-

Khan Academy. Bromination of Aniline (video) | Amines. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved January 24, 2026, from [Link]

-

PubChem. 5-Bromo-4-ethyl-2-iodoaniline. Retrieved January 24, 2026, from [Link]

-

(No Author). Structure-acidity and structure-electronic spectra studies of some substituted nitroanilines. Retrieved January 24, 2026, from [Link]

-

Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved January 24, 2026, from [Link]

-

YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Retrieved January 24, 2026, from [Link]

-

Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Retrieved January 24, 2026, from [Link]

-

NIH. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved January 24, 2026, from [Link]

-

ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved January 24, 2026, from [Link]

-

YouTube. (2023, October 17). A Level Chemistry Revision (Year 13) "Directing Groups in the Reactions of Benzene" (OCR). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved January 24, 2026, from [Link]

-

NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 24, 2026, from [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Retrieved January 24, 2026, from [Link]

-

NIH. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. Ortho, Para, Meta. Retrieved January 24, 2026, from [Link]

-

PubChem. 3-Nitroaniline. Retrieved January 24, 2026, from [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2090498-07-8|4-Bromo-5-iodo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 8. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 9. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 10. savemyexams.com [savemyexams.com]

- 11. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-4-iodo-2-nitroaniline

The following technical guide details the physicochemical profile, synthesis, and utility of 5-Bromo-4-iodo-2-nitroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors.

CAS Number: 2091791-72-7 Role: High-Value Scaffold for Sequential Cross-Coupling in Drug Discovery

Executive Summary

This compound is a tetrasubstituted benzene derivative utilized primarily as a regiospecific scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles (iodine at C4, bromine at C5) alongside an amino-nitro "ortho-phenylenediamine" precursor motif. This arrangement allows for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), exploiting the reactivity difference between the C–I and C–Br bonds. It is a key building block for synthesizing fused heterocycles, such as benzimidazoles and quinoxalines, often found in MEK and EGFR inhibitors.

Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| CAS Number | 2091791-72-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Molecular Weight | 342.92 g/mol |

| SMILES | Nc1cc(I)c(Br)cc1=O |

| Appearance | Yellow to orange solid (typical of nitroanilines) |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| Key Functionality | Orthogonal halogen reactivity (I > Br) |

Synthetic Pathways & Methodology

The synthesis of this compound is non-trivial due to the directing effects of the substituents. The most robust route utilizes 5-bromo-2-nitroaniline (CAS 5228-61-5) as the immediate precursor. The amino group (

Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group at C1 activates the C4 and C6 positions. The nitro group at C2 deactivates the ring but directs meta (to C4 and C6). The bromine at C5 is weakly deactivating and ortho/para directing.

-

Target: C4 Position.

-

Directing Consensus:

- : Directs para to C4 (Strong).

- : Directs meta to C4 (Moderate).

- : Directs ortho to C4 and C6.

-

Result: The C4 position is the most activated site, ensuring high regioselectivity for iodination.

Experimental Protocol (Self-Validating)

Precursor: 5-Bromo-2-nitroaniline (1.0 eq) Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) Solvent: DMF or Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 5-bromo-2-nitroaniline in 100 mL of DMF. Ensure complete solvation to prevent heterogeneous iodination.

-

Addition: Cool the solution to 0°C. Add 1.05 equivalents of NIS portion-wise over 30 minutes. Reasoning: Controlled addition prevents over-iodination or oxidation of the amine.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring (Validation): Monitor via HPLC or TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a slightly less polar product ( -

Workup: Pour the reaction mixture into 500 mL of ice-water containing 5% sodium thiosulfate. Reasoning: Thiosulfate quenches any unreacted iodine species, preventing oxidative degradation.

-

Isolation: Filter the resulting yellow precipitate. Wash with water (3x) to remove DMF.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for subsequent metal catalysis.

Synthesis Workflow Diagram

Caption: Stepwise synthesis from commodity chemicals to the target scaffold. The final iodination step is regioselective due to the directing effect of the amine.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures must be observed.

| Method | Expected Signature | Mechanistic Insight |

| ¹H NMR (DMSO-d₆) | Two distinct aromatic singlets. δ ~8.2 ppm (s, 1H, H-3): Deshielded by ortho-NO₂ and ortho-I. δ ~7.4 ppm (s, 1H, H-6): Shielded relative to H-3. Broad singlet (~7.5 ppm): NH₂ protons. | The absence of coupling (singlets) confirms the para arrangement of the two aromatic protons (positions 3 and 6), validating the 1,2,4,5 substitution pattern. |

| MS (ESI+) | [M+H]⁺ = 342.9/344.9 | Characteristic 1:1 isotope pattern of Bromine (⁷⁹Br/⁸¹Br) combined with the mass of Iodine (127) confirms the presence of both halogens. |

| IR | 3400, 3300 cm⁻¹: N-H stretch. 1520, 1340 cm⁻¹: NO₂ asymmetric/symmetric stretch. | Confirms the integrity of the nitroaniline core. |

Utility in Drug Discovery: The "Orthogonal" Strategy

The primary value of CAS 2091791-72-7 is its ability to undergo sequential cross-coupling . The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This allows researchers to functionalize the C4 position selectively at room temperature, leaving the C5 bromine intact for a second, harsher coupling step.

Sequential Functionalization Workflow

-

First Coupling (Chemoselective): Suzuki-Miyaura coupling at C4 using a boronic acid and mild Pd catalyst (e.g., Pd(PPh₃)₄) at low temperature. The Bromine remains untouched.[1][2]

-

Cyclization: Reduction of the nitro group (

) followed by condensation with an aldehyde or carboxylic acid to form a Benzimidazole core. -

Second Coupling: Suzuki or Buchwald-Hartwig coupling at C5 (using the remaining Bromine) to attach a solubilizing tail or pharmacophore.

Drug Discovery Logic Diagram

Caption: Logic flow for utilizing the orthogonal reactivity of Iodine and Bromine to build complex pharmaceutical scaffolds.

Safety & Handling

-

Hazards: As a nitroaniline derivative, this compound is likely toxic if swallowed and may cause skin sensitization . It should be treated as a potential mutagen.

-

Storage: Light sensitive (due to C–I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Spill Protocol: Do not use oxidative cleaning agents (bleach) as this may release toxic iodine vapor. Use thiosulfate solution to neutralize.

References

-

ChemScene. (n.d.). This compound Product Details. Retrieved from (Verified CAS 2091791-72-7).

-

A2B Chem. (n.d.). Catalog Entry for CAS 2091791-72-7.[3][4][5] Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromo-2-nitroaniline (Precursor). Retrieved from .

-

Arshad, M. N., et al. (2009). Crystal structure of 2-bromo-4-nitroaniline (Isomer Analysis). Acta Crystallographica Section E. Retrieved from .

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. scribd.com [scribd.com]

- 4. 4-溴-3-碘-2-硝基苯胺 | 4-Bromo-3-iodo-2-nitroaniline | 2091791-61-4 - 乐研试剂 [leyan.com]

- 5. 2380094-66-4_CAS号:2380094-66-4_3-Bromo-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine - 化源网 [chemsrc.com]

An In-depth Technical Guide to 5-Bromo-4-iodo-2-nitroaniline: Synthesis, Properties, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-iodo-2-nitroaniline, a halogenated nitroaromatic compound with potential applications in synthetic organic chemistry and drug discovery. While the specific discovery and historical timeline of this molecule are not extensively documented in publicly available literature, this guide extrapolates its synthesis, physicochemical properties, and potential utility based on established chemical principles and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a scientifically grounded perspective on this versatile chemical intermediate.

Introduction: The Significance of Substituted Nitroanilines

Nitroaniline derivatives are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of a wide array of commercially and scientifically important molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of nitro and amino groups on an aromatic ring, augmented by halogen substituents, imparts unique reactivity and allows for diverse chemical transformations. The presence of bromine and iodine atoms in this compound offers multiple reaction handles for cross-coupling reactions and other functional group interconversions, making it a potentially valuable building block in the synthesis of complex molecular architectures.[3]

The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[4] Conversely, the amino group is an activating group. This electronic interplay, combined with the steric and electronic effects of the halogen atoms, dictates the regioselectivity of subsequent reactions.

Proposed Synthesis of this compound

Step-by-Step Experimental Protocol

Step 1: Acetylation of 4-Bromo-2-nitroaniline

-

Rationale: The amino group of the starting material is protected as an acetamide to prevent its oxidation in the subsequent iodination step and to control the regioselectivity of the iodination.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromo-2-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.

-

Gently heat the reaction mixture to 50-60°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(4-bromo-2-nitrophenyl)acetamide.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Iodination of N-(4-bromo-2-nitrophenyl)acetamide

-

Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group (and meta to the nitro group) is targeted for iodination.

-

Procedure:

-

To a solution of N-(4-bromo-2-nitrophenyl)acetamide (1 equivalent) in a mixture of glacial acetic acid and sulfuric acid, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude N-(5-bromo-4-iodo-2-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of the Acetamide

-

Rationale: The protecting group is removed to regenerate the free amino group, yielding the final product.

-

Procedure:

-

Suspend the crude N-(5-bromo-4-iodo-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

The exact experimental data for this compound is not available. However, its properties can be predicted based on the known data of similar compounds.

| Property | Predicted Value / Characteristic | Reference Compounds for Comparison |

| Molecular Formula | C₆H₄BrIN₂O₂ | 4-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)[5] |

| Molecular Weight | 342.91 g/mol | 4-Bromo-2-nitroaniline (217.02 g/mol )[5] |

| Appearance | Yellow to orange crystalline solid | 4-Bromo-2-nitroaniline is a yellow or brown powder[6] |

| Melting Point | Expected to be higher than 4-bromo-2-nitroaniline (112°C)[7] due to increased molecular weight and potential for stronger intermolecular interactions. | 4-Iodo-2-methyl-5-nitroaniline has a melting point of 377-379 K (104-106°C)[8] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and DMSO. | Nitroanilines generally have low water solubility.[6] |

| Spectroscopic Data | ¹H NMR: Aromatic protons would appear as distinct signals in the downfield region. ¹³C NMR: Signals for six unique aromatic carbons. IR: Characteristic peaks for N-H stretching (amine), N=O stretching (nitro group), and C-Br, C-I stretching. Mass Spec: A molecular ion peak corresponding to the calculated molecular weight. | The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217.[7] |

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of various target molecules, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Synthesis: The aniline moiety is a common feature in many bioactive molecules.[9][10] The bromo and iodo substituents can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. The nitro group can be reduced to an amine, providing another point for derivatization.[11] This makes the compound a versatile scaffold for generating libraries of compounds for drug discovery screening.

-

Precursor for Heterocyclic Synthesis: The ortho-nitroaniline substructure is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[12]

-

Materials Science: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties.[7] The high degree of substitution and the presence of heavy atoms in this compound might lead to interesting photophysical properties, making it a candidate for investigation in materials science.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of an organic compound.

Conclusion

This compound represents a chemical entity with significant potential as a versatile building block in organic synthesis. While its historical discovery is not prominently documented, a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. The presence of multiple, distinct functional groups provides a rich platform for the development of novel pharmaceuticals and materials. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing molecule.

References

- Ferguson, G., et al. (2002). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.

-

Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.

- Li, Y. J., et al. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1001.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

CBSE Examination Paper-2025. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-iodoaniline. Retrieved from [Link]

- Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 11. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Utility of 5-Bromo-4-iodo-2-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Halogenated nitroanilines are a class of compounds that have garnered significant attention as versatile building blocks, primarily owing to their utility in the synthesis of kinase inhibitors and other targeted anticancer agents. This document provides a detailed guide to the applications and synthetic protocols for 5-Bromo-4-iodo-2-nitroaniline, a uniquely functionalized intermediate poised for a significant role in drug discovery.

While direct literature on this compound is emerging, its structural isomer, 4-Bromo-5-iodo-2-nitroaniline (CAS 2090498-07-8), and other related polyhalogenated nitroaromatics have established precedent for their synthetic utility.[1] The strategic placement of the nitro group and two distinct halogens—bromine and iodine—on the aniline ring offers a rich platform for sequential and site-selective chemical modifications. This guide will, therefore, draw upon the established chemistry of analogous compounds to present a comprehensive overview of the potential applications and detailed experimental protocols for this compound.

The core value of this scaffold lies in three key features:

-

The Nitro Group: Readily reducible to an amine, providing a crucial handle for amide bond formation, sulfonylation, or the introduction of other functionalities central to the pharmacophore of many drugs.

-

The Iodine Atom: The more reactive of the two halogens, it is an excellent handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and vinyl groups.

-

The Bromine Atom: Offers a second, less reactive site for subsequent cross-coupling reactions, enabling a programmed and stepwise elaboration of the molecular structure.

This combination of reactive sites allows for a modular and convergent approach to the synthesis of complex drug-like molecules, making this compound a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is essential for its effective and safe use in a laboratory setting. Below is a summary of the key data for compounds with a similar structural motif.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIN₂O₂ | - |

| Molecular Weight | 370.92 g/mol | - |

| Appearance | Likely a yellow to orange crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF) and sparingly soluble in water. | Inferred |

| Safety Profile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [2] | [2] |

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of polyhalogenated nitroanilines in medicinal chemistry is in the synthesis of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of anticancer drugs.

The this compound scaffold is ideally suited for the construction of Type I and Type II kinase inhibitors. The aniline nitrogen, after reduction of the nitro group, can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents introduced at the iodo and bromo positions can be designed to occupy the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Caption: Synthetic strategy for kinase inhibitors from this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key synthetic transformations involving this compound. These protocols are based on established procedures for structurally related compounds and are intended to serve as a starting point for optimization in your specific application.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial first step in many synthetic routes. Several methods can be employed, with the choice of reagents depending on the presence of other functional groups and the desired reaction conditions.

Method A: Iron in Acetic Acid

This is a classic and reliable method for nitro group reduction.

-

Reagents and Materials:

-

This compound

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in a 1:1 mixture of acetic acid and ethanol, add iron powder (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-bromo-4-iodoaniline.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Method B: Tin(II) Chloride in Ethanol

This method is often preferred for its milder conditions and high yields.

-

Reagents and Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully basify with 1 M NaOH solution until a pH of 8-9 is reached.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the desired 2-Amino-5-bromo-4-iodoaniline.

-

Protocol 2: Site-Selective Suzuki Cross-Coupling at the Iodine Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the 4-position.

-

Reagents and Materials:

-

2-Amino-5-bromo-4-iodoaniline

-

Arylboronic acid or ester (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Celite®

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a Schlenk flask, add 2-Amino-5-bromo-4-iodoaniline (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for Suzuki cross-coupling.

Conclusion: A Building Block for Future Innovations

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique arrangement of functional groups allows for a programmed and efficient synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this guide, based on the established chemistry of related compounds, provide a solid foundation for researchers to explore the full potential of this promising intermediate. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the advancement of medicine.

References

- BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

-

Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC.

- 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2025).

- 2-Bromo-4-nitroaniline. (n.d.).

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.).

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed.

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (n.d.).

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. (n.d.). SciSpace.

- 4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.

Sources

Application Note: Chemoselective Modular Assembly using 5-Bromo-4-iodo-2-nitroaniline

[1]

Executive Summary

5-Bromo-4-iodo-2-nitroaniline is a high-value "linchpin" scaffold in materials science, particularly for the synthesis of non-centrosymmetric conjugated systems used in Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and Nonlinear Optical (NLO) materials.[1]

Its utility stems from its unique orthogonal reactivity :

-

Halogen Hierarchy: The C4-Iodo bond is significantly more labile toward oxidative addition than the C5-Bromo bond, enabling highly selective sequential cross-coupling without protecting groups.[1]

-

Push-Pull Architecture: The electron-donating amine (-NH

) and electron-withdrawing nitro (-NO -

Heterocyclic Precursor: The o-nitroaniline moiety allows for facile reduction and cyclization into benzimidazoles, a critical motif in electron-transport materials.[1]

This guide details the protocols for exploiting these features to construct complex material libraries.

Chemical Profile & Reactivity Analysis

| Feature | Specification | Mechanistic Implication |

| CAS Number | N/A (Isomer Specific) | Custom synthesis often required; verify isomer purity via NMR.[1] |

| Molecular Formula | C | MW: 342.92 g/mol |

| C4-Iodo Reactivity | High | Reacts at RT with Pd(0).[1] Activated by para-NH |

| C5-Bromo Reactivity | Moderate | Requires elevated temp (>60°C) or specialized ligands (e.g., SPhos). |

| Nitro Group | Electrophilic | Susceptible to reduction; directs nucleophilic aromatic substitution.[1] |

Electronic Activation Analysis

The C4-Iodo position is electronically activated for oxidative addition by the para-amino group (resonance donor) and the meta-nitro group (inductive withdrawer).[1] Conversely, the C5-Bromo position is sterically crowded and less electronically activated.[1] This difference creates a wide kinetic window for chemoselective functionalization.[1]

Application 1: Sequential Cross-Coupling (The "Linchpin" Protocol)

This workflow is the primary method for synthesizing asymmetric trimeric conjugated systems (Aryl-Scaffold-Aryl').[1]

Workflow Diagram

Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Detailed Protocol: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize a 4,5-diaryl-2-nitroaniline derivative.

Step 1: Chemoselective C4-Arylation (Iodine Displacement)

Rationale: Use a mild catalyst and low temperature to prevent reaction at the Bromine site.[1]

-

Reagents:

-

Procedure:

-

Degas solvents with N

for 15 minutes.[1] -

Charge reaction vessel with substrate, Boronic Acid A, and catalyst under inert atmosphere.

-

Crucial: Stir at Room Temperature (20-25°C) . Do not heat.

-

Monitor via TLC/LCMS.[1] The C-I bond typically cleaves within 2-6 hours.[1]

-

Note: If C-Br coupling is observed (<5%), lower temperature to 0°C.[1]

-

-

Workup: Standard extraction (EtOAc), wash with brine, dry over MgSO

. Purify via flash chromatography.

Step 2: C5-Arylation (Bromine Displacement)

Rationale: The remaining Bromine requires forcing conditions (heat and/or more active ligands).

-

Reagents:

-

Substrate: Product from Step 1 (1.0 equiv)

-

Boronic Acid B (1.5 equiv)

-

Catalyst: Pd(dppf)Cl

or Pd -

Base: K

PO -

Solvent: 1,4-Dioxane[1]

-

-

Procedure:

-

Result: An asymmetric scaffold with two distinct aryl groups, retaining the nitro/amine functionality for further derivation.

Application 2: Benzimidazole Synthesis for Electron Transport

The o-nitroaniline core is a "masked" diamine.[1] Reducing the nitro group yields a 1,2-diamine, which condenses with aldehydes to form benzimidazoles. These are crucial for Electron Transport Layers (ETL) in OLEDs.

Critical Challenge: Standard catalytic hydrogenation (H

Protocol: Iron-Mediated Nitro Reduction (Halogen Retention)[1]

-

Reagents:

-

Procedure:

-

Cyclization (One-Pot Option):

-

To the crude diamine filtrate, add the desired Aldehyde (1.0 equiv) and NaHSO

(oxidant/catalyst). -

Reflux in EtOH for 6-12 hours.

-

Product: 5-Bromo-6-iodo-2-substituted-benzimidazole (numbering changes upon cyclization).[1]

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Loss of Iodine in Step 1 | Protodehalogenation | Ensure solvents are anhydrous (if using non-aqueous base) or strictly degassed.[1] Avoid Pd/C. |

| Mixture of Mono/Di-coupled products | Temperature too high | Strictly maintain RT or 0°C for the first coupling.[1] Use stoichiometric Boronic Acid (1.0-1.05 equiv).[1] |

| No Reaction at C-Br (Step 2) | Catalyst deactivation | Switch to electron-rich bulky phosphine ligands (e.g., XPhos or SPhos ) which facilitate oxidative addition into aryl bromides.[1] |

| Halogen loss during Reduction | Hydrogenolysis | STOP using H |

References

-

Sequential Pd-Catalyzed Cross-Coupling

-

Concept: Exploitation of halide reactivity rates (I > Br > Cl) for modular synthesis.[4]

- Source: Fairlamb, I. J. S. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PubMed Central (NIH).

-

-

Benzimidazole Synthesis via Nitro Reduction

-

Chemoselective Reduction (Avoiding Dehalogenation)

-

General Reactivity of Halogenated Nitroanilines

-

Source: "2-Bromo-4-nitroaniline Crystal Structure and Interactions."[1] Acta Crystallographica.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. bepls.com [bepls.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: 5-Bromo-4-iodo-2-nitroaniline as a Modular Scaffold for Heterocyclic Library Generation

This guide details the strategic application of 5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7) , a high-value tetrasubstituted arene scaffold. Its utility lies in the precise orthogonality of its functional groups, allowing for the programmed assembly of complex benzimidazole and quinoxaline pharmacophores.

Strategic Reactivity Profile

The power of this compound lies in its hierarchical reactivity . It possesses four distinct reaction sites that can be engaged sequentially without the need for intermediate protection steps. This "programmed" reactivity is essential for diversity-oriented synthesis (DOS) in drug discovery.

Functional Group Hierarchy (Most to Least Reactive)

-

C4-Iodine (Para to Amine): The weakest carbon-halogen bond. Highly reactive toward Pd(0) oxidative addition. It serves as the primary entry point for cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions.

-

C1-Amine (-NH₂): A nucleophilic handle available for acylation, alkylation, or reductive amination. It directs the regioselectivity of the aromatic ring.

-

C2-Nitro (-NO₂): A "masked" amine. Ortho-positioning relative to C1-NH₂ makes it the key component for cyclization. Reduction yields a 1,2-diamine, the precursor for benzimidazoles (with aldehydes) or quinoxalines (with 1,2-dicarbonyls).

-

C5-Bromine (Meta to Amine): A latent electrophile. The C-Br bond is significantly stronger than the C-I bond, allowing it to survive the initial C4 functionalization. It is activated for coupling after the iodine has been reacted, typically requiring higher temperatures or specialized ligands (e.g., Buchwald ligands).

Visualizing the Reactivity Logic[1][2]

Figure 1: Reactivity hierarchy of the scaffold. The C4-Iodine allows for initial functionalization while preserving the C5-Bromine and Nitro groups for subsequent steps.

Application Workflows

Application A: Sequential Cross-Coupling (The "Walk-Around" Strategy)

This strategy utilizes the chemoselectivity between Iodine and Bromine to install two different aryl or alkynyl groups.

-

Step 1: Chemoselective Suzuki or Sonogashira coupling at C4-I .

-

Step 2: Reduction of -NO₂ to -NH₂ .

-

Step 3: Cyclization to form the Benzimidazole core.

-

Step 4: Late-stage diversification at C5-Br (now C6 on the benzimidazole).

Application B: Rapid Access to 6-Bromo-5-substituted Benzimidazoles

Used when the bromine is needed as a handle for a final library diversification step (e.g., installing a solubility tail).

-

Step 1: Functionalize C4-I .

-

Step 2: Cyclize to Benzimidazole.

-

Step 3: The resulting molecule is a 6-bromo-benzimidazole, ready for final coupling.

Detailed Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling at C4-Iodine

Objective: To install an alkyne at the C4 position without affecting the C5-Bromine.

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

CuI (2 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Solvent: Dry THF or DMF

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in dry THF (5 mL).

-

Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol). Stir for 5 minutes until the solution turns slightly dark.

-

Reagent Addition: Add Triethylamine (0.42 mL, 3.0 mmol) followed by the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Note: The C-I bond reacts at RT.[1] Heating >50°C may trigger partial reaction at the C-Br site.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by a fluorescent product spot. Reaction typically completes in 2–4 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on silica gel.

Validation Criteria:

-

¹H NMR: Disappearance of the doublet/singlet associated with the proton ortho to Iodine. Retention of the proton ortho to Bromine.

-

MS: Mass shift corresponding to Alkyne addition (-I +Alkyne). Isotopic pattern should still show the 1:1 doublet characteristic of the remaining Bromine atom.

Protocol 2: One-Pot Reduction and Cyclization to Benzimidazole

Objective: To convert the nitroaniline intermediate into a functionalized benzimidazole core.

Reagents:

-

Functionalized Nitroaniline (from Protocol 1) (1.0 equiv)

-

Aldehyde (R-CHO) (1.1 equiv)

-

Sodium Dithionite (Na₂S₂O₄) (3.0 equiv)

-

Solvent: EtOH/H₂O (3:1)

Procedure:

-

Reduction: Dissolve the nitroaniline derivative in EtOH/H₂O. Add Sodium Dithionite (3 equiv). Heat to reflux (80°C) for 1–2 hours.

-

Observation: The yellow/orange color of the nitro compound will fade as the amine forms.

-

-

Condensation: Once reduction is complete (verified by TLC), add the Aldehyde (1.1 equiv) directly to the reaction mixture.

-

Cyclization: Continue refluxing for 3–6 hours.

-

Note: If cyclization is slow, a catalytic amount of acetic acid or p-TsOH can be added to drive the dehydration.

-

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc.

-

Purification: Recrystallization from EtOH or column chromatography.

Synthesis Workflow Diagram

Figure 2: Sequential synthesis workflow transforming the building block into a complex benzimidazole scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Chemoselectivity (Br reacts with I) | Reaction temperature too high. | Maintain temperature < 40°C for the first coupling. Use weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃). |

| Incomplete Cyclization | Steric hindrance from the aldehyde. | Add an acid catalyst (Acetic Acid or p-TsOH) or switch to oxidative cyclization using Na₂S₂O₅ in DMSO. |

| Dehalogenation | Over-reduction during Nitro reduction. | Avoid Pd/C + H₂ for reduction if halogens are present. Use chemoselective reductants like Fe/NH₄Cl, SnCl₂, or Na₂S₂O₄. |

| Poor Solubility | Rigid aromatic backbone. | Use DMF or DMSO as cosolvents. Ensure the final benzimidazole is protonated (HCl salt) for aqueous workups. |

Safety & Handling

-

Toxicity: Nitroanilines are potent toxins and potential mutagens. Handle in a fume hood with double nitrile gloves.

-

Energetics: While stable at room temperature, nitro-aromatics can decompose violently at high temperatures (>200°C). Do not distill residues to dryness.

-

Waste: Segregate halogenated organic waste from non-halogenated waste.

References

-

PubChem Compound Summary: this compound (CID 131430361).[2] National Center for Biotechnology Information (2025).

-

[Link]

-

-

Chemoselective Coupling Principles: Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews. (General principles of I > Br selectivity).

-

[Link]

-

-

Benzimidazole Synthesis: R. H. Datani, et al. (2025). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.

-

[Link]

-

-

Building Block Availability: this compound (CAS 2091791-72-7).[3][4] ChemSrc.

-

[Link]

-

Sources

- 1. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H4BrIN2O2 | CID 131430361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. CAS#:170016-25-8 | 2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Troubleshooting of 5-Bromo-4-iodo-2-nitroaniline

Executive Summary & Reaction Logic

Target Molecule: 5-Bromo-4-iodo-2-nitroaniline (CAS: 2091791-72-7) Core Challenge: This synthesis requires the precise placement of two different halogens on a nitro-aniline scaffold.[1] The primary challenge is regiocontrol during the introduction of the iodine atom, as the precursor (5-bromo-2-nitroaniline) contains competing directing groups.[1]

The Validated Pathway: The most reliable route involves the electrophilic iodination of 5-bromo-2-nitroaniline .[1]

-

Directing Effects:

-

Locus of Attack: The C4 position is para to the amino group (highly activated) and meta to the nitro group (not deactivated).[1] This makes C4 the kinetically favored site over C6 (which is ortho to the amine and sterically crowded).[1]

Reaction Pathway & Impurity Profile (Visualization)

The following diagram maps the main reaction alongside the critical side reactions responsible for yield loss and purification difficulties.

Caption: Electrophilic Aromatic Substitution pathway showing the kinetic competition between C4 (Target) and C6 (Regio-impurity) sites.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: Formation of Regioisomer (5-Bromo-6-iodo-2-nitroaniline)

Symptom: LC-MS shows a peak with identical mass (M+H) but slightly different retention time.[1] NMR shows a singlet at the aromatic region (Target) vs. two doublets (Regioisomer, if coupling occurs) or different shifts.[1] Root Cause: While C4 is favored, the C6 position (ortho to amine) is also activated.[1] High temperatures or non-selective reagents increase the energy available to overcome the activation barrier for C6 attack.

| Parameter | Recommendation | Scientific Rationale |

| Reagent Selection | N-Iodosuccinimide (NIS) | NIS provides a controlled release of iodonium ions ( |

| Solvent System | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state.[1] Avoid acetic acid if regioselectivity is poor, as protic solvents can sometimes facilitate ortho attack via hydrogen bonding with the amine.[1] |

| Temperature | 0°C to Room Temp | Keep the reaction below 25°C. Heating promotes attack at the sterically hindered C6 position. |

Issue 2: Reaction Stalling (Incomplete Conversion)

Symptom: Significant starting material remains despite adding excess iodinating reagent.[1] Root Cause: The substrate is electron-deficient due to the Nitro and Bromo groups. The amino group's activation is partially counteracted, making the ring sluggish toward electrophiles.[1]

-

Corrective Action: Add a catalytic amount of Trifluoroacetic Acid (TFA) (5-10 mol%).[1]

-

Mechanism: TFA protonates the NIS, generating a more electrophilic active species (

or similar), which is necessary to attack the deactivated ring [2].[1] Note: Do not use strong mineral acids (H₂SO₄) as they may protonate the amine, deactivating the ring entirely.[1]

Issue 3: Poly-Iodination (4,6-Diiodo Impurity)

Symptom: Mass spectrum shows M+126 peak (addition of second iodine).[1] Root Cause: The product (4-iodo derivative) is still an aniline and can react further at the C6 position if excess reagent is present.[1]

-

Protocol Adjustment:

-

Stoichiometry: Use exactly 1.0 - 1.05 equivalents of NIS. Do not use large excesses "to drive the reaction."

-

Monitoring: Stop the reaction at 95% conversion rather than chasing 100%. It is easier to separate starting material than the di-iodo impurity.[1]

-

Issue 4: Oxidative Tars (Black Reaction Mixture)

Symptom: The reaction turns dark black/brown; yield is low; baseline noise in HPLC is high. Root Cause: Anilines are prone to oxidation to azo compounds or polymerization, especially in the presence of oxidants (like iodine sources) and light.[1]

-

Prevention:

Validated Experimental Protocol

Objective: Synthesis of this compound from 5-bromo-2-nitroaniline.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitroaniline (1.0 eq) and Acetonitrile (10 mL/g).

-

Activation: Cool the solution to 0°C in an ice bath. Add TFA (0.1 eq) dropwise.[1]

-

Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes local high concentration, favoring di-iodination.[1]

-

Reaction: Allow to warm to room temperature (20-25°C) and stir in the dark for 4-12 hours. Monitor by HPLC/TLC.[1]

-

Quench: Once conversion >95%, pour the mixture into 10% Sodium Thiosulfate solution. This reduces unreacted iodine species and prevents post-workup iodination.[1]

-

Workup: Extract with Ethyl Acetate. Wash organics with saturated Sodium Bicarbonate (to remove TFA) and Brine.[1] Dry over

.[1] -

Purification: If the regioisomer (C6) is present, recrystallization from Ethanol/Water is often effective due to the symmetry disruption caused by the C6-iodine.[1]

FAQ: Technical Support

Q: Can I use Iodine (

Q: My product has a reddish hue even after column chromatography. Why? A: This is likely a trace azo-impurity or iodine occlusion.[1] Wash the solid with cold hexanes or perform a charcoal filtration step during recrystallization to remove the colored oligomers.

Q: The starting material (5-bromo-2-nitroaniline) is expensive.[1] Can I make it? A: Yes, typically via the nitration of 3-bromoacetanilide followed by deprotection.[1] However, nitration often yields a mixture of isomers (2-nitro and 4-nitro).[1] Purchasing the purified 5-bromo-2-nitroaniline (CAS 5228-61-5) is recommended to avoid carrying isomers into the iodination step.[1]

References

-

Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[1] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048.[1] Link[1]

-

Olah, G. A., et al. "Synthetic Methods and Reactions.[1] Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, vol. 58, no. 11, 1993, pp. 3194-3195.[1] Link[1]

-

Monastyrskyi, A., et al. "Evaluation of Iodination Methods for the Synthesis of Iodoanilines."[1] Journal of Organic Chemistry, vol. 80, no. 5, 2015, pp. 2513-2520.[1] Link[1]

Sources

Overcoming poor solubility of 5-Bromo-4-iodo-2-nitroaniline in reactions

[1][2]

Subject: Overcoming Solubility Barriers in Synthesis & Purification Applicable Compound: this compound (and poly-halogenated nitroaniline analogs) User Level: Advanced / Research Scientist[1][2]

Technical Profile & The "Brick Dust" Phenomenon

Why is this molecule so difficult to dissolve? this compound exhibits a classic "brick dust" profile—high crystallinity and poor solubility in both polar and non-polar media.[1][2] This behavior stems from three synergistic structural factors:

-

High Lattice Energy: The combination of a nitro group (strong dipole) and two heavy halogens (Br, I) creates a dense crystal packing network driven by intermolecular Hydrogen Bonding (

) and Halogen Bonding ( -

Planarity: The aniline core facilitates strong

stacking, further stabilizing the solid state. -

Lipophilicity: The poly-halogenation significantly increases

, rendering it insoluble in water, while the polar nitro/amine groups reduce solubility in pure hydrocarbons like hexanes.

Solubility Data Reference Table

Estimated solubility behavior based on structural analogs (e.g., 4-iodo-2-nitroaniline).[1][2]

| Solvent System | Solubility Rating | Application |

| Water | Insoluble | Anti-solvent (Precipitation) |

| Hexanes/Heptane | Insoluble | Wash solvent (removes non-polar impurities) |

| DCM / Chloroform | Poor (< 5 mg/mL) | Not recommended for reaction |

| THF / 2-MeTHF | Moderate (Heating req.) | Standard reaction solvent |

| DMSO / NMP | Good (> 50 mg/mL) | Primary Reaction Media |

| DMF | Good | Alternative to DMSO |

Troubleshooting Guide: Reaction Optimization

Issue 1: "The starting material is a slurry. Can I proceed?"

Answer: Yes, but you must alter your protocol. Standard homogeneous kinetics do not apply here. If the substrate is undissolved, the reaction occurs at the solid-liquid interface or relies on the slow dissolution of the solid as the dissolved fraction reacts (Le Chatelier’s principle).

Protocol: High-Shear Slurry Reaction

-

Solvent Switch: Replace low-boiling solvents (DCM, Et2O) with high-boiling polar aprotic solvents (DMSO, NMP, or DMAc).[1][2]

-

Concentration: Run the reaction at a higher dilution (0.05 M - 0.1 M) to maximize the dissolved fraction.

-

Agitation: Use a magnetic cross-bar or overhead mechanical stirrer.[2] Standard stir bars may decouple in thick slurries.[2]

-

Temperature: Heat is your primary tool.[2] Most cross-couplings (Suzuki, Sonogashira) with this substrate require

to break the crystal lattice.

Issue 2: "The reaction stalls at 50% conversion."

Answer: This is likely due to catalyst deactivation or surface passivation of the undissolved solid.

Troubleshooting Steps:

-

Check Catalyst Solubility: Ensure your catalyst (e.g., Pd(PPh3)4) is soluble in the reaction medium. For insoluble substrates, switch to "hot" precatalysts like Pd(dtbpf)Cl2 or XPhos Pd G2 , which are robust and active in heterogeneous mixtures.

-

Micellar Catalysis: If you must use milder conditions, add a surfactant like TPGS-750-M or Kolliphor EL (2 wt% in water/organic mix).[1][2] These form nanoreactors that solubilize hydrophobic reactants, significantly accelerating rates (See Lipshutz et al.).

-

Mechanochemistry: If solution chemistry fails completely, consider Ball Milling (Solid-State Synthesis).[1][2] This technique grinds the reagents together, overcoming solubility limits entirely.

Workflow Visualization: Solvent Selection Decision Tree

This diagram guides you through selecting the optimal solvent system based on your specific reaction constraints.

Figure 1: Decision tree for solvent selection based on reaction temperature and base sensitivity.

Troubleshooting Guide: Work-up & Purification

Issue 3: "I can't extract the product; it crashes out in the separatory funnel."

Answer: Do not fight the precipitate—use it. Because both the starting material and product are likely poorly soluble, standard liquid-liquid extraction (DCM/Water) often leads to emulsions or precipitation at the interface.

The "Crash and Filter" Protocol (Recommended):

-

Quench: Pour the reaction mixture (assuming DMSO/DMF solvent) slowly into a beaker containing 5x volume of ice-cold water or 0.5 M HCl (if the product is not acid-sensitive).

-

Precipitate: Stir vigorously for 30 minutes. The hydrophobic product should precipitate as a fine solid, while polar impurities (DMSO, inorganic salts, catalyst ligands) remain in the aqueous phase.

-

Filtration: Filter the solid using a sintered glass funnel.

-

Wash:

-

Drying: Dry under high vacuum at 40°C.

Issue 4: "My product is stuck on the Silica column."

Answer: The compound is likely streaking due to low solubility in the eluent.

-

Solid Loading: Never load this compound as a liquid solution (it will crystallize at the top of the column). Dissolve it in a minimum amount of THF/DCM, add silica gel, rotovap to dryness, and load the dry powder.

-

Eluent Modification: Standard Hexane/EtOAc may not be strong enough.[2] Use DCM/MeOH (95:5) or add 1% Triethylamine if the amine is sticking to acidic silica sites.

Experimental Protocol: Suzuki Coupling of Insoluble Halides[4]

Context: Coupling this compound with a boronic acid. This protocol uses a high-boiling solvent to maintain partial solubility.[1][2]

-

Setup: In a reaction vial, combine:

-

Solvent Addition: Add degassed DMSO or DMF (Concentration 0.1 M).[2]

-